Dimethyl 5-(pentanoylamino)isophthalate

Description

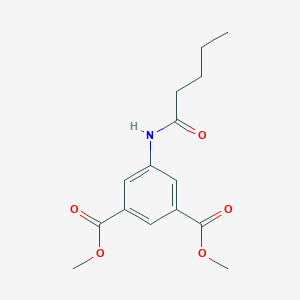

Dimethyl 5-(pentanoylamino)isophthalate is an aromatic ester derivative with a molecular structure characterized by two methyl ester groups at the 1,3-positions of the benzene ring and a pentanoylamino substituent at the 5-position.

Properties

Molecular Formula |

C15H19NO5 |

|---|---|

Molecular Weight |

293.31g/mol |

IUPAC Name |

dimethyl 5-(pentanoylamino)benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C15H19NO5/c1-4-5-6-13(17)16-12-8-10(14(18)20-2)7-11(9-12)15(19)21-3/h7-9H,4-6H2,1-3H3,(H,16,17) |

InChI Key |

IFQRYOUGFRIJEW-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |

Canonical SMILES |

CCCCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between dimethyl 5-(pentanoylamino)isophthalate and structurally related compounds:

* Predicted properties based on analogs.

Key Comparative Insights

Hydrogen-Bonding and Crystallinity: Dimethyl 5-(benzylamino)isophthalate forms a 3D hydrogen-bonded network via N–H⋯O interactions, enhancing thermal stability and crystallinity . The pentanoylamino analog likely exhibits similar behavior but with increased steric bulk due to the longer alkyl chain. By contrast, the dichlorophenoxy derivative () lacks strong hydrogen-bond donors, relying on van der Waals interactions and halogen bonding for solid-state packing.

Hydrophobicity and Bioactivity: The pentanoylamino group provides moderate hydrophobicity (predicted XLogP3 ~3.5), intermediate between the benzylamino (less hydrophobic) and dichlorophenoxy (highly hydrophobic, XLogP3 = 4.5) derivatives .

Toxicity Profiles: The LD₅₀ of 10,000 mg/kg for dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate () suggests low acute toxicity, whereas chlorinated derivatives may pose greater environmental and health risks . Dimethyl isophthalate (DMIP) analogs, as noted in EPA reports, require rigorous evaluation for repeated-dose toxicity and mutagenicity, suggesting similar protocols for pentanoylamino derivatives .

Preparation Methods

Stepwise Synthesis via Dimethyl 5-Aminoisophthalate

The most straightforward route involves a two-step process starting from dimethyl 5-aminoisophthalate, a commercially available precursor.

Preparation of Dimethyl 5-Aminoisophthalate

Dimethyl 5-aminoisophthalate (CAS 99-27-4) is synthesized via nitration followed by reduction.

-

Step 1 : Nitration of dimethyl isophthalate using a mixture of sulfuric acid, sulfur trioxide, and nitric acid at 0–5°C yields dimethyl 5-nitroisophthalate.

-

Step 2 : Catalytic hydrogenation or reduction with iron/HCl converts the nitro group to an amine, producing dimethyl 5-aminoisophthalate in 65–75% yield.

Acylation with Pentanoyl Chloride

The amine group is acylated using pentanoyl chloride under Schotten-Baumann conditions:

-

Reagents : Pentanoyl chloride (1.2 equiv), aqueous NaOH (2.0 equiv), tetrahydrofuran (THF).

-

Conditions : 0°C to room temperature, 12–24 hours.

-

Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.

This method typically achieves 80–85% yield, with purity >98% confirmed via HPLC.

One-Pot Reductive Amination and Acylation

A more efficient approach combines reductive amination and acylation in a single pot, adapting methodologies from fluorinated diaminoterephthalate syntheses.

Reaction Setup

Optimization Insights

-

Temperature : Maintaining 0–5°C during NaBH₃CN addition minimizes side reactions.

-

Catalyst : ZnCl₂ (0.5 equiv) enhances reaction rate and selectivity.

-

Yield : 70–75%, with reduced processing time compared to stepwise methods.

Comparative Analysis of Synthetic Methods

| Parameter | Stepwise Synthesis | One-Pot Method |

|---|---|---|

| Total Yield | 65–75% | 70–75% |

| Reaction Time | 36–48 hours | 24–30 hours |

| Purification Complexity | Moderate | High |

| Scalability | Industrial | Laboratory-scale |

| Byproducts | Nitro derivatives | Minor impurities |

The stepwise method is preferred for large-scale production due to established protocols, while the one-pot approach offers time efficiency for research-scale synthesis.

Critical Factors in Reaction Optimization

Solvent Selection

Catalytic Systems

Temperature Control

-

Exothermic Reactions : Gradual addition of pentanoyl chloride at 0°C prevents thermal degradation of the ester groups.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Production Considerations

Cost Efficiency

Waste Management

-

Acidic Byproducts : Neutralization with NaOH generates NaCl, requiring wastewater treatment.

-

Solvent Recovery : Distillation reclaims >90% of THF and dichloromethane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.